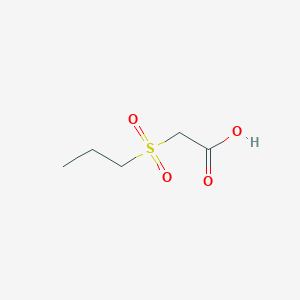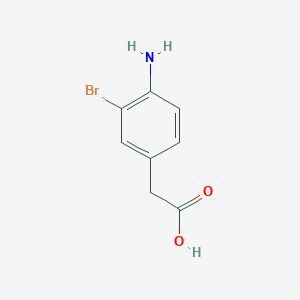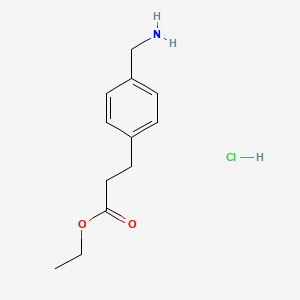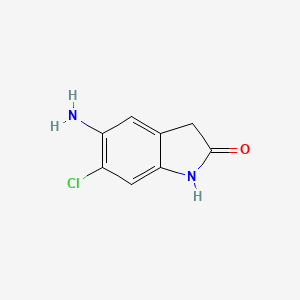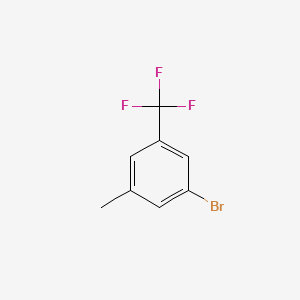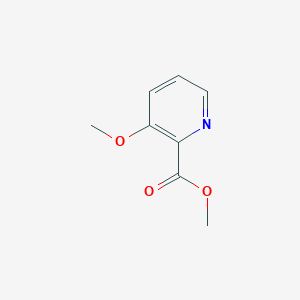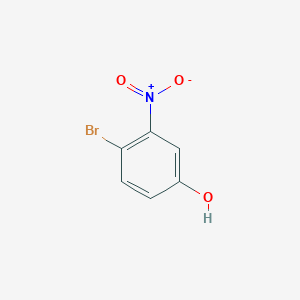
3-Bromo-2,4,6-trimethylphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,4,6-trimethylphenylboronic acid (3-BrTMPB) is a boronic acid which is a type of organic compound that is composed of a boron atom and an organic moiety. It has a wide range of applications in medicinal and synthetic chemistry due to its unique reactivity and its ability to form chelates with various metals. In particular, 3-BrTMPB has been used in research for its ability to act as a catalyst for various organic reactions and for its potential use in drug delivery systems.
安全和危害
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, collect and arrange for disposal, keeping the chemical in suitable and closed containers .
作用机制
Target of Action
The primary target of 3-Bromo-2,4,6-trimethylphenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki-Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The key biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction . This reaction involves the cross-coupling of two organic compounds, one of which is an organoboron compound like this compound . The downstream effect of this pathway is the synthesis of complex organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which can impact its bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, including biologically active compounds and pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept away from strong oxidizing agents . Dust formation should be avoided, and adequate ventilation should be ensured during its use . These factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
3-Bromo-2,4,6-trimethylphenylboronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property allows it to interact with enzymes, proteins, and other biomolecules that have such functional groups. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue . Additionally, this compound can interact with other enzymes that have active sites containing nucleophilic residues, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways, ultimately impacting gene expression and cellular responses. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, forming reversible covalent bonds with nucleophilic residues such as serine, cysteine, or lysine . This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure. For instance, chronic exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies have shown that there is a threshold dose above which the adverse effects become more pronounced, leading to toxicity and potential organ damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can inhibit or activate enzymes involved in key metabolic processes, thereby affecting metabolic flux and metabolite levels . For example, the compound can inhibit enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, it can interact with enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via specific transporters that recognize its boronic acid moiety. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its affinity for different cellular compartments and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals . For instance, it can be directed to the nucleus, where it can interact with transcription factors and other nuclear proteins. Alternatively, it can localize to the cytoplasm or other organelles, where it can modulate the activity of enzymes and other proteins involved in cellular processes.
属性
IUPAC Name |
(3-bromo-2,4,6-trimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,12-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQLVBOLIWMAIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1C)C)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584398 |
Source


|
| Record name | (3-Bromo-2,4,6-trimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-19-7 |
Source


|
| Record name | (3-Bromo-2,4,6-trimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
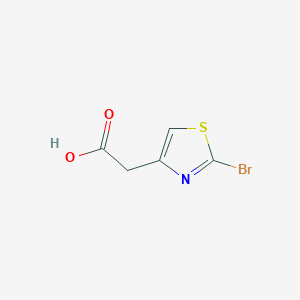
![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)

